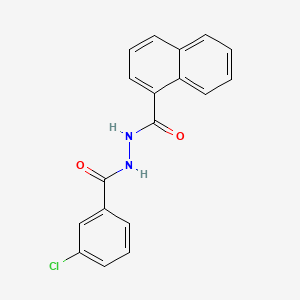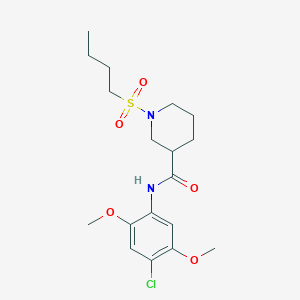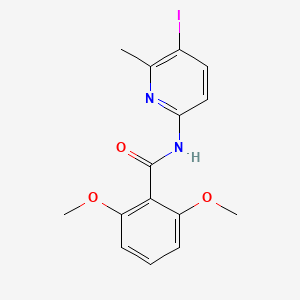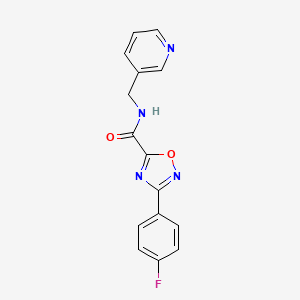![molecular formula C16H17N3O3S B5271497 N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide](/img/structure/B5271497.png)
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a thiophene ring substituted with cyano, diethylcarbamoyl, and methyl groups, as well as a furan ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The cyano, diethylcarbamoyl, and methyl groups are introduced through various substitution reactions. For example, cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling of Rings: The thiophene and furan rings are coupled through amide bond formation, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.
Scientific Research Applications
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and diethylcarbamoyl groups may play a role in binding to active sites, while the thiophene and furan rings provide structural stability and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
- N-[3-cyano-5-(diethylcarbamoyl)-4-methyl-2-thienyl]-2-furamide
Uniqueness
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-4-19(5-2)16(21)13-10(3)11(9-17)15(23-13)18-14(20)12-7-6-8-22-12/h6-8H,4-5H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHLXBFTGRHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dimethyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5271417.png)
![4-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]pentanamide](/img/structure/B5271420.png)
![methyl (2Z)-5-(2-chlorophenyl)-2-[(4-ethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5271431.png)
![5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide](/img/structure/B5271452.png)

![N,N-dimethyl-N'-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}ethane-1,2-diamine](/img/structure/B5271458.png)
![N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B5271468.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5271472.png)


![methyl 2-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5271518.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrrol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5271521.png)

![2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE](/img/structure/B5271539.png)
